molecular formula C8H11Br3N2O2 B2404215 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid;dihydrobromide CAS No. 2253639-56-2

2-Amino-3-(2-bromopyridin-4-yl)propanoic acid;dihydrobromide

Cat. No.: B2404215
CAS No.: 2253639-56-2
M. Wt: 406.9
InChI Key: JNKOAVBRAVKIKM-UHFFFAOYSA-N
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Description

2-Amino-3-(2-bromopyridin-4-yl)propanoic acid;dihydrobromide is a chemical compound with the molecular formula C8H9BrN2O2·2HBr It is a derivative of propanoic acid, featuring an amino group and a bromopyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid;dihydrobromide typically involves the following steps:

    Bromination: The starting material, 4-pyridylpropanoic acid, undergoes bromination to introduce the bromine atom at the 2-position of the pyridine ring.

    Amination: The brominated intermediate is then subjected to amination, where an amino group is introduced at the 3-position of the propanoic acid chain.

    Dihydrobromide Formation: The final step involves the formation of the dihydrobromide salt by reacting the compound with hydrobromic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-bromopyridin-4-yl)propanoic acid;dihydrobromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the amino and bromopyridinyl groups.

    Condensation Reactions: The amino group can participate in condensation reactions to form amides or other derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce different oxidation states of the compound.

Scientific Research Applications

2-Amino-3-(2-bromopyridin-4-yl)propanoic acid;dihydrobromide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid;dihydrobromide involves its interaction with specific molecular targets and pathways. The amino and bromopyridinyl groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(2-chloropyridin-4-yl)propanoic acid;dihydrochloride
  • 2-Amino-3-(2-fluoropyridin-4-yl)propanoic acid;dihydrofluoride
  • 2-Amino-3-(2-iodopyridin-4-yl)propanoic acid;dihydroiodide

Uniqueness

2-Amino-3-(2-bromopyridin-4-yl)propanoic acid;dihydrobromide is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as higher reactivity in substitution reactions and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-amino-3-(2-bromopyridin-4-yl)propanoic acid;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2.2BrH/c9-7-4-5(1-2-11-7)3-6(10)8(12)13;;/h1-2,4,6H,3,10H2,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKOAVBRAVKIKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CC(C(=O)O)N)Br.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Br3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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